molecular formula C14H8Cl2N2O2 B7568074 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione

Cat. No. B7568074
M. Wt: 307.1 g/mol
InChI Key: LLULLELHVDPEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione, also known as DCPIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIP is a redox dye that is commonly used as an electron acceptor in biochemical and physiological experiments. It is widely used in the field of biochemistry and molecular biology to study the redox reactions of various enzymes and proteins.

Mechanism of Action

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione acts as an electron acceptor in redox reactions. When 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione accepts an electron, it is reduced from its oxidized form (blue) to its reduced form (colorless). The reduction of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione can be monitored spectrophotometrically at 600 nm. The rate of reduction of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione can be used to measure the activity of enzymes and proteins that catalyze redox reactions.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione has several advantages as an electron acceptor in biochemical and physiological experiments. It is a stable compound that is easy to handle and store. It has a high molar extinction coefficient, which makes it a sensitive indicator of redox reactions. However, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione also has some limitations. It is not suitable for use in experiments that require a high reduction potential, as it has a relatively low reduction potential. In addition, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione can interfere with some assays that measure the activity of enzymes and proteins.

Future Directions

There are several future directions for the use of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione in scientific research. One area of research is the development of new assays that use 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione as an electron acceptor. Another area of research is the study of the redox reactions of proteins and enzymes that are involved in disease processes. 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione could be used to develop new diagnostic assays for diseases such as cancer and Alzheimer's disease. In addition, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione could be used in the development of new drugs that target redox reactions in living organisms. Further research is needed to explore these and other potential applications of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione in scientific research.
Conclusion:
In conclusion, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione, also known as 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione, is a redox dye that is widely used in scientific research. It is commonly used as an electron acceptor in assays that measure the activity of enzymes and proteins. 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione has several advantages as an electron acceptor, including its stability and sensitivity. However, it also has some limitations, including its low reduction potential and potential interference with some assays. Future research directions for 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione include the development of new assays, the study of disease processes, and the development of new drugs. Overall, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione is a valuable tool in biochemical and physiological research.

Synthesis Methods

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with maleic anhydride. The reaction takes place in the presence of a catalyst such as acetic acid, and the product is obtained by recrystallization. The chemical structure of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione is shown below.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione is widely used in scientific research to study the redox reactions of various enzymes and proteins. It is commonly used as an electron acceptor in assays that measure the activity of enzymes such as succinate dehydrogenase, NADH dehydrogenase, and cytochrome c oxidase. 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione is also used to study the redox reactions of photosynthetic pigments such as chlorophyll and phycocyanin. In addition, 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione is used in the study of oxidative stress and antioxidant activity.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)18-14(20)10-4-2-1-3-9(10)13(19)17-18/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLULLELHVDPEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.